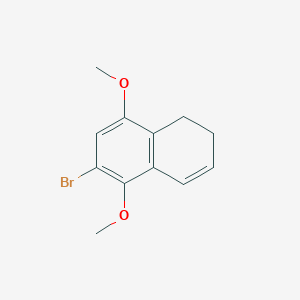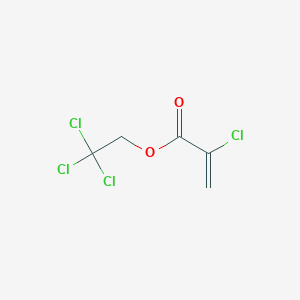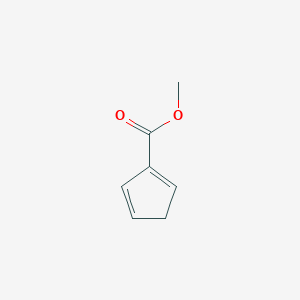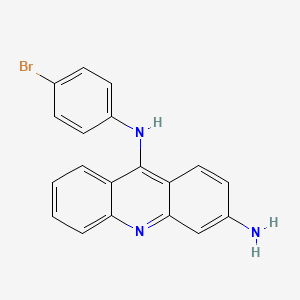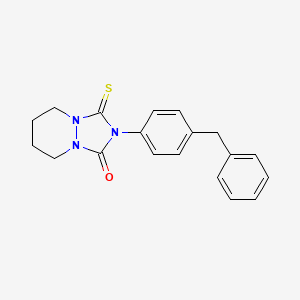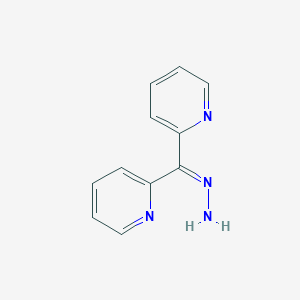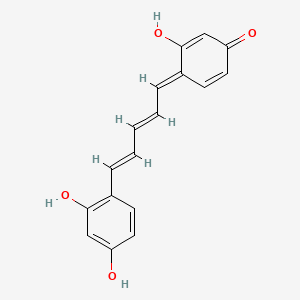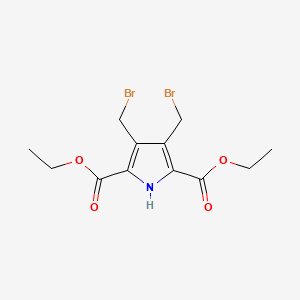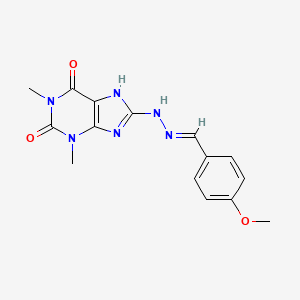
p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is derived from p-methoxybenzaldehyde and 1,3-dimethyl-8-xanthinyl hydrazine. It is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone typically involves the reaction of p-methoxybenzaldehyde with 1,3-dimethyl-8-xanthinyl hydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone bond. The general reaction scheme is as follows:
[ \text{p-Methoxybenzaldehyde} + \text{1,3-dimethyl-8-xanthinyl hydrazine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding amine and aldehyde.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce amines and aldehydes.
Applications De Recherche Scientifique
p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Anisaldehyde: Similar structure but lacks the hydrazone group.
4-Methoxybenzaldehyde: Similar to p-anisaldehyde but with different substituents.
Hydrazones: General class of compounds with the R1R2C=NNH2 functional group.
Uniqueness
p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone is unique due to its specific combination of the p-methoxybenzaldehyde and 1,3-dimethyl-8-xanthinyl hydrazine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
73664-59-2 |
|---|---|
Formule moléculaire |
C15H16N6O3 |
Poids moléculaire |
328.33 g/mol |
Nom IUPAC |
8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N6O3/c1-20-12-11(13(22)21(2)15(20)23)17-14(18-12)19-16-8-9-4-6-10(24-3)7-5-9/h4-8H,1-3H3,(H2,17,18,19)/b16-8+ |
Clé InChI |
AWBHTWKQOSGFQH-LZYBPNLTSA-N |
SMILES isomérique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N/N=C/C3=CC=C(C=C3)OC |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NN=CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


